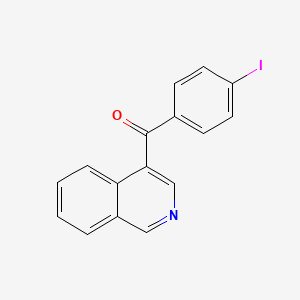

4-(4-Iodobenzoyl)isoquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

(4-iodophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJZIUCRFDVOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279568 | |

| Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-73-6 | |

| Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization

Solid-State Structural Analysis: X-ray Crystallography

Single-Crystal X-ray Diffraction of 4-(4-Iodobenzoyl)isoquinoline

While a specific crystallographic study for this compound is not available in the reviewed literature, the table below presents representative data that would be obtained from such an analysis, based on typical values for similar organic compounds.

Table 1: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Example Value | Description |

| Formula | C₁₆H₁₀INO | The chemical formula of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides detailed information about the symmetry elements within the unit cell. |

| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 15.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 10.1 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 98.5 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1295 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Key Interactions | Halogen Bonding (I···N) | The analysis would confirm and quantify intermolecular forces like halogen bonds, which dictate the supramolecular assembly. |

X-ray Analysis of Isoquinoline (B145761) Derivatives and Analogues

The structural analysis of isoquinoline derivatives through X-ray crystallography reveals a rich diversity in molecular conformations and supramolecular assemblies. These studies are crucial for understanding structure-property relationships. The crystal structures of various isoquinoline compounds are stabilized by a range of intermolecular interactions, including hydrogen bonds and π-stacking.

For example, the analysis of methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate showed that its three-dimensional network is formed by a combination of weak C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π interactions. semanticscholar.org In other complex isoquinoline derivatives, X-ray crystallography has been used to confirm novel molecular structures resulting from new synthetic methodologies. researchgate.net The study of diepoxybenzo[de]isoquinoline derivatives has highlighted the formation of self-assembled dimers and 1D supramolecular chains in the solid state. rsc.org These studies underscore the power of X-ray diffraction in confirming molecular structures and understanding the complex interplay of non-covalent forces that direct crystal packing.

The following table summarizes crystallographic data for several isoquinoline derivatives, illustrating the structural diversity within this class of compounds.

Table 2: Crystallographic Data for Selected Isoquinoline Derivatives

| Compound | Crystal System | Space Group | Key Structural Features & Interactions | Reference |

| Methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate | Orthorhombic | P2₁2₁2₁ | Distorted half-chair conformation of heterocyclic rings; C—H∙∙∙O, C—H∙∙∙S, C—H∙∙∙π interactions. | semanticscholar.org |

| 3a,6:7,9a-diepoxybenzo[de]isoquinoline derivative (R=I) | Triclinic | P-1 | "Pincer"-type adduct forming self-assembled dimers in the solid state. | rsc.org |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole (precursor) | Monoclinic | P2₁ | Four crystallographically independent molecules in the asymmetric unit. | mdpi.com |

| Diethyl 2,3-dihydro-1,4-thiazine-3,5-dicarboxylate S,S-dioxide | Monoclinic | P2₁/c | Half-chair conformation; structure dominated by strong N-H···O=S hydrogen bonding, leading to molecular chains. | mdpi.com |

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Bonding Investigations

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state analytical technique that provides detailed information about the local electronic environment around a quadrupolar nucleus (a nucleus with a spin quantum number I > 1/2). du.ac.inwikipedia.org Unlike Nuclear Magnetic Resonance (NMR), NQR is performed in the absence of an external magnetic field, earning it the name "zero-field NMR". wikipedia.org The resonance arises from the interaction between the electric quadrupole moment of the nucleus and the surrounding electric field gradient (EFG) generated by the distribution of electrons and other nuclei. du.ac.inwikipedia.org This interaction splits the nuclear spin energy levels, and transitions between these levels can be induced and detected by applying radiofrequency pulses. du.ac.in

NQR is exceptionally sensitive to the nature and symmetry of chemical bonding around the nucleus. wikipedia.org This makes it a powerful tool for investigating non-covalent interactions, particularly halogen bonds. The iodine nucleus, ¹²⁷I, has a spin of 5/2, making it NQR-active. researchgate.net In a molecule like this compound, the EFG at the iodine nucleus is primarily determined by the C-I covalent bond. When this iodine atom participates in a halogen bond (e.g., a C-I···N interaction), the electron distribution around the iodine is perturbed. This change in the electronic environment alters the EFG, which is directly reflected in the measured NQR frequencies. nih.govresearchgate.net

The key parameter derived from an NQR experiment is the nuclear quadrupole coupling constant (CQ), which is a measure of the strength of the interaction between the nuclear quadrupole moment and the EFG. wikipedia.orgresearchgate.net Studies have established ¹²⁷I NQR spectroscopy as a rapid and robust method for identifying and characterizing iodine-nitrogen halogen bonds in crystalline powders. nih.govresearchgate.net A clear correlation exists between the CQ value and the geometry of the halogen bond; CQ changes are inversely correlated with the I···N halogen-bond length and directly correlated with the length of the C-I covalent bond. researchgate.net Therefore, a decrease in the CQ value compared to the non-bonded molecule provides strong evidence for the formation of a halogen bond and can be used to estimate its strength. acs.org

Table 3: Relationship between ¹²⁷I NQR Parameters and Halogen Bonding

| NQR Parameter | Relationship to Halogen Bond | Significance |

| Nuclear Quadrupole Coupling Constant (CQ) | Decreases as halogen bond strength increases. | Provides a quantitative measure of the electronic perturbation caused by the halogen bond. acs.org |

| NQR Frequencies (ν) | Shift upon formation of a halogen bond. | Diagnostic indicator for the presence of a halogen bond. nih.govresearchgate.net |

| Asymmetry Parameter (η) | Can provide information about the symmetry of the EFG. | Deviations from axial symmetry (η=0) can indicate secondary bonding interactions. illinois.edu |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to calculate molecular properties such as optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals. tandfonline.comresearchgate.net For 4-(4-Iodobenzoyl)isoquinoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide fundamental insights into its stability and reactivity. tandfonline.comnih.gov

Geometry Optimization and Conformational Analysis

Conformational analysis involves systematically exploring the potential energy surface by rotating the flexible bonds to identify all stable low-energy conformers. nih.gov The primary focus for this compound would be the rotation around the single bond connecting the carbonyl carbon to the isoquinoline (B145761) ring. DFT calculations can determine the energy barriers to rotation and identify the most favorable spatial orientation, which is crucial for understanding how the molecule might interact with biological targets. The optimized geometry would reveal precise bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C=O Bond Length | Carbonyl group bond distance | 1.22 Å |

| C-I Bond Length | Carbon-Iodine bond distance | 2.10 Å |

| C(Isoquinoline)-C(Carbonyl) Bond Length | Connecting bond between the rings | 1.50 Å |

| C-N-C Bond Angle | Angle within the isoquinoline ring | 117.5° |

| Dihedral Angle | Torsion angle between the two aromatic rings | 45.0° |

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring system. In contrast, the LUMO would likely be distributed over the electron-withdrawing benzoyl moiety, particularly the carbonyl group. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.15 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.25 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.90 |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule, allowing for the prediction of how it will interact with other molecules. semanticscholar.org The map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack.

In the MEP map of this compound, a region of strong negative potential (red) would be expected around the electronegative oxygen atom of the carbonyl group. Conversely, a region of positive potential (blue), known as a "sigma-hole," would be anticipated on the outer side of the iodine atom. researchgate.netresearchgate.net This positive region on the halogen is significant as it can participate in halogen bonding, a type of non-covalent interaction important in drug design and crystal engineering. researchgate.net The hydrogen atoms on the aromatic rings would also exhibit positive potential.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide a static picture of the most stable conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a simulated solvent environment, would provide insights into its conformational flexibility and dynamic behavior. nih.gov

By solving Newton's equations of motion for the system, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, rotates, and vibrates. mdpi.com This is particularly useful for understanding the range of conformations accessible to the molecule at a given temperature, which is essential for predicting its ability to bind to a receptor. The simulation can show how the iodobenzoyl group moves relative to the isoquinoline core and how solvent molecules interact with different parts of the structure.

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire energy profile of a reaction pathway. iciq.orgsumitomo-chem.co.jp For this compound, theoretical calculations can be used to study various potential reactions. Two key reactive sites are the carbonyl carbon and the carbon-iodine bond.

DFT calculations can model the transition states and intermediates involved in reactions such as nucleophilic acyl substitution at the carbonyl group or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) at the C-I bond. sumitomo-chem.co.jp By calculating the activation energies for these pathways, researchers can predict which reactions are most likely to occur and under what conditions. sumitomo-chem.co.jp Such studies can also rationalize observed regioselectivity and stereoselectivity, providing a deeper understanding of the molecule's chemical behavior. nih.gov

Cheminformatics Approaches for Structural Analysis

Cheminformatics applies computational and informational techniques to a wide range of chemical problems, particularly in drug discovery. unm.edudrugdesign.org For this compound, cheminformatics tools can be used for structural analysis and property prediction.

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov If the biological activities of a series of related isoquinoline derivatives are known, QSAR can build a statistical model that correlates molecular descriptors (e.g., physicochemical properties, topological indices) with activity. japsonline.comijprajournal.com This model could then be used to predict the activity of new, unsynthesized analogs, including this compound.

Another approach is similarity searching, where the structure of this compound is compared against large databases of known compounds. researchgate.net This can help identify molecules with similar structural features, which may in turn have similar biological activities or targets, thus generating hypotheses about the compound's potential pharmacological role.

Reaction Mechanisms and Mechanistic Pathways

Detailed Mechanistic Investigations of Isoquinoline (B145761) Formation

The construction of the isoquinoline ring system can be achieved through various strategic bond formations, primarily involving either intramolecular electrophilic attack on an electron-rich benzene (B151609) ring or nucleophilic functionalization of a pre-existing pyridine-like ring.

A cornerstone of isoquinoline synthesis involves the intramolecular cyclization of a β-arylethylamine derivative via an electrophilic aromatic substitution mechanism. The Bischler-Napieralski reaction is a classic and widely employed example of this pathway. wikipedia.orgjk-sci.comnrochemistry.com

The reaction commences with the acylation of a β-phenylethylamine to form an amide. This amide is then treated with a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgslideshare.net Two primary mechanistic pathways have been proposed, differing in the timing of the carbonyl oxygen's elimination. wikipedia.org

Mechanism via Nitrilium Ion: The currently favored mechanism posits that the amide's carbonyl oxygen coordinates with the Lewis acid, forming a good leaving group. Subsequent elimination generates a highly electrophilic nitrilium ion intermediate. wikipedia.orgorganic-chemistry.orgshahucollegelatur.org.in This powerful electrophile then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the phenylethyl group. slideshare.net The presence of electron-donating groups on this ring significantly facilitates the cyclization. jk-sci.com A final deprotonation step re-aromatizes the system to yield a 3,4-dihydroisoquinoline (B110456). organic-chemistry.org This intermediate can then be dehydrogenated (oxidized) to the fully aromatic isoquinoline. wikipedia.orgnrochemistry.com

Mechanism via Imine-Ester Intermediate: An alternative, earlier proposed mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate. Cyclization occurs first, followed by the elimination of the phosphate group to form the imine of the dihydroisoquinoline. wikipedia.org

The Pictet-Spengler reaction is another vital synthetic tool that relies on a similar electrophilic substitution pathway. wikipedia.orgwikipedia.org In this case, a β-arylethylamine is condensed with an aldehyde or ketone under acidic conditions. wikipedia.org This initially forms an imine, which is subsequently protonated to generate an electrophilic iminium ion. wikipedia.orgdepaul.edu The electron-rich aryl group then attacks this iminium ion, leading to ring closure and the formation of a tetrahydroisoquinoline. wikipedia.orgnih.gov

| Reaction | Key Precursor | Electrophile | Intermediate Product |

| Bischler-Napieralski | β-arylethylamide | Nitrilium ion | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine + Aldehyde/Ketone | Iminium ion | 1,2,3,4-Tetrahydroisoquinoline |

While electrophilic pathways build the ring through cyclization, nucleophilic dearomatization strategies function by adding nucleophiles to an already formed, activated isoquinoline system. researchgate.netacs.org This approach is powerful for creating complex, three-dimensional structures from flat aromatic precursors. researchgate.netresearchgate.net The inherent stability of the aromatic isoquinoline ring makes it resistant to nucleophilic attack under normal conditions. researchgate.netacs.org Therefore, activation of the ring is a prerequisite.

A common activation strategy involves the N-acylation or N-alkylation of the isoquinoline nitrogen to form a positively charged isoquinolinium salt. This significantly increases the electrophilicity of the heterocyclic ring, particularly at the C1 position, rendering it susceptible to attack by a wide range of nucleophiles. iust.ac.ir

The mechanism proceeds via the direct addition of a nucleophile (e.g., organometallic reagents, hydrides, or stabilized carbanions) to the C1 position of the isoquinolinium salt. nih.gov This addition breaks the aromaticity of the pyridine (B92270) ring, resulting in the formation of a non-aromatic 1,2-dihydroisoquinoline derivative. nih.gov This dearomatized intermediate can then be used in subsequent transformations or, in some synthetic sequences, can be re-aromatized under different conditions. Copper-catalyzed protocols have emerged as effective methods for achieving these transformations under mild conditions. acs.org

Mechanisms of Transition Metal-Catalyzed Transformations

Modern synthetic chemistry frequently employs transition-metal catalysts to construct the isoquinoline skeleton through efficient and atom-economical C-H activation and annulation reactions. researchgate.net Catalysts based on rhodium, cobalt, and palladium are particularly effective. researchgate.netnih.govresearchgate.netorganic-chemistry.org

A general mechanistic paradigm for these transformations, particularly using Rh(III) or Co(III) catalysts, involves the following key steps:

C-H Activation: The reaction is typically initiated by the coordination of a directing group on the aryl substrate (such as an oxime or imine) to the metal center. This brings the metal into proximity with an ortho C-H bond on the benzene ring, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway to form a five-membered metallacycle intermediate. researchgate.net

Migratory Insertion: A coupling partner, such as an alkyne or an alkene, then coordinates to the metal center within the metallacycle. This is followed by migratory insertion of the unsaturated partner into the metal-carbon bond of the metallacycle, leading to a seven-membered metallacyclic intermediate.

Reductive Elimination: The final step is the reductive elimination of the metal center, which closes the heterocyclic ring and forms the C-N bond of the isoquinoline product. This step regenerates the active catalyst, allowing it to re-enter the catalytic cycle.

This catalytic approach allows for the direct coupling of simple aromatic precursors with various partners, providing a modular and highly versatile route to polysubstituted isoquinolines. nih.gov

Radical Reaction Mechanisms

Radical reactions provide a complementary approach for the functionalization of the isoquinoline nucleus, particularly for introducing carbon-based substituents. The Minisci reaction is the archetypal example of a radical functionalization pathway for heteroaromatics. iust.ac.irnih.gov

The mechanism operates under acidic conditions, which serve to protonate the isoquinoline nitrogen. This protonation significantly increases the electron-deficiency of the heterocyclic ring, activating it toward attack by nucleophilic radicals. The key steps are:

Radical Generation: A carbon-centered radical is generated from a suitable precursor. For instance, an acyl radical (R-C•=O), relevant for installing a benzoyl group, can be formed from an aldehyde or a carboxylic acid derivative using an appropriate initiator/oxidant system (e.g., silver nitrate and ammonium persulfate). nih.gov

Radical Addition: The nucleophilic radical adds to the protonated isoquinoline ring. Due to electronic effects, this addition occurs with high regioselectivity at the C1 position (alpha to the nitrogen). iust.ac.ir This addition forms a resonance-stabilized radical cation intermediate.

Rearomatization: The radical cation intermediate is then oxidized, typically by the oxidant used in the initiation step, and loses a proton to restore the aromaticity of the ring, yielding the C1-acylated isoquinoline product.

Recent advancements have introduced photochemical methods that utilize visible light to generate radicals under milder, oxidant-free conditions, expanding the scope and functional group tolerance of this type of transformation. nih.gov

Kinetics and Thermodynamics of Key Synthetic Steps

The outcome of many isoquinoline syntheses is dictated not only by the mechanistic pathway but also by the kinetics and thermodynamics of the key bond-forming steps.

In the Bischler-Napieralski reaction , the reaction rate is highly dependent on the dehydrating agent and the temperature. wikipedia.orgslideshare.net Stronger Lewis acids like P₂O₅ in refluxing POCl₃ are required for substrates that lack electron-donating groups on the benzene ring, as this facilitates the formation of the critical nitrilium ion electrophile. wikipedia.orgjk-sci.com A significant side reaction, the retro-Ritter reaction to form a styrene, can occur, especially when the nitrilium intermediate is stable. organic-chemistry.org This side reaction can be suppressed by using the corresponding nitrile as a solvent, shifting the equilibrium away from the elimination product. organic-chemistry.org

The Pictet-Spengler reaction provides a clear example of kinetic versus thermodynamic control, particularly when it generates a new stereocenter at the C1 position. nih.gov

Kinetic Control: Performing the reaction at lower temperatures often leads to the cis diastereomer as the major product. This product is formed faster but is typically less stable. wikipedia.org

Thermodynamic Control: At higher temperatures or with prolonged reaction times, the reaction becomes reversible. The initially formed cis product can equilibrate via a retro-Pictet-Spengler reaction (ring-opening back to the iminium ion) and re-close to form the more stable trans diastereomer. nih.gov

Kinetic studies of enzyme-catalyzed Pictet-Spengler reactions have shown that the rate-controlling step is often the final deprotonation step that leads to the rearomatization of the ring system. nih.gov This highlights the significant energy barrier associated with breaking the cyclohexadienyl cation intermediate to restore the stable aromatic system.

| Control Type | Reaction Conditions | Major Product | Product Stability |

| Kinetic Control | Low Temperature, Short Time | cis-isomer | Less Stable |

| Thermodynamic Control | High Temperature, Long Time | trans-isomer | More Stable |

Derivatization Strategies and Scaffold Modification

Functionalization of the Isoquinoline (B145761) Core

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, and its reactivity allows for a range of functionalization strategies. The presence of the 4-benzoyl group significantly influences the reactivity and regioselectivity of these transformations.

Substituent Effects on Reactivity and Selectivity

The reactivity of the isoquinoline ring is dictated by the electron-withdrawing nature of the pyridine (B92270) ring and the electron-donating nature of the fused benzene (B151609) ring. The 4-(4-iodobenzoyl) substituent, being an electron-withdrawing group, further deactivates the isoquinoline nucleus towards electrophilic substitution. Electrophilic attack, when it occurs, is generally directed to the benzene ring, typically at the C5 and C7 positions, which are least influenced by the deactivating effect of the pyridine nitrogen and the C4-substituent.

Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack. Nucleophilic substitution on the isoquinoline ring typically occurs at the C1 position. The stability of the intermediate Meisenheimer complex is a key factor in determining the regioselectivity of this reaction.

Regioselective Modifications

Achieving regioselective modifications on the isoquinoline core of 4-(4-iodobenzoyl)isoquinoline requires careful consideration of the directing effects of both the nitrogen atom and the existing benzoyl substituent.

C1-Functionalization: Nucleophilic aromatic substitution (SNAr) reactions can introduce substituents at the C1 position, provided a suitable leaving group is present. While the parent isoquinoline can undergo Chichibabin amination at C1, the presence of the 4-benzoyl group may influence the feasibility and efficiency of such direct C-H functionalization.

C4-Alkylation: Direct C-4 alkylation of isoquinolines can be achieved through a temporary dearomatization strategy. This involves the nucleophilic addition of a reagent like benzoic acid to the C1 position, forming a 1,2-dihydroisoquinoline intermediate. This intermediate can then react as a nucleophile with electrophiles such as vinyl ketones at the C4 position, followed by the elimination of benzoic acid to restore aromaticity and yield the C4-alkylated product organic-chemistry.org.

C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds. For isoquinolines, C-H activation can be directed to various positions depending on the catalyst and directing group. While specific examples for this compound are not extensively documented, general methodologies for isoquinoline functionalization suggest that C-H activation could provide a route to introduce substituents at positions that are otherwise difficult to access mdpi.comorganic-chemistry.orgnih.govresearchgate.netmdpi.comnih.gov. The 4-benzoyl group would be expected to influence the regioselectivity of such reactions.

Modification of the 4-(4-Iodobenzoyl) Moiety

The iodo-substituted benzoyl group at the C4 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making it an excellent substrate for these transformations.

Suzuki-Miyaura Cross-Coupling for Aryl Extension

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups by coupling with the corresponding boronic acids or their esters. This strategy is highly effective for extending the aromatic system of the molecule.

The general reaction involves a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and base can significantly impact the reaction efficiency and yield. Electron-rich, electron-neutral, and electron-deficient arylboronic acids are generally well-tolerated, providing access to a diverse library of biaryl derivatives researchgate.net.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Aryl Iodides

| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Not specified |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Not specified |

Note: The yields for the specific substrate this compound are not explicitly available in the searched literature and are presented here as representative examples of typical Suzuki-Miyaura couplings.

Sonogashira Coupling for Alkynyl Chain Introduction

The Sonogashira coupling reaction provides an efficient route for the introduction of alkynyl moieties by reacting the aryl iodide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

This methodology allows for the facile synthesis of 4-(4-alkynylbenzoyl)isoquinoline derivatives, which can serve as precursors for more complex structures or as compounds with interesting photophysical or biological properties. The reaction conditions are generally mild and tolerate a variety of functional groups on the terminal alkyne.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Aryl Iodide | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Not specified |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | Not specified |

Other Halogen-Mediated Cross-Coupling Reactions

Beyond Suzuki-Miyaura and Sonogashira couplings, the versatile reactivity of the aryl iodide in this compound allows for a range of other important cross-coupling reactions.

Heck Reaction: The Heck reaction enables the coupling of the aryl iodide with alkenes to form substituted alkenes wikipedia.orgorganic-chemistry.org. This provides a method for introducing vinyl groups, which can be further functionalized. The reaction is typically catalyzed by a palladium complex in the presence of a base wikipedia.org.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the position of the iodine atom wikipedia.orglibretexts.orgacsgcipr.org. This transformation is catalyzed by palladium complexes with specialized phosphine ligands wikipedia.orglibretexts.org.

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with organostannanes harvard.eduorganic-chemistry.orgwikipedia.org. This method offers a complementary approach to the Suzuki-Miyaura reaction for the formation of C-C bonds and is known for its tolerance of a wide range of functional groups organic-chemistry.orgwikipedia.org.

Negishi Coupling: In the Negishi coupling, organozinc reagents are used to couple with the aryl iodide wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov. This reaction is particularly useful for the formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds wikipedia.org.

These various cross-coupling strategies highlight the synthetic utility of the 4-(4-iodobenzoyl) moiety as a key building block for the creation of a diverse array of functionalized isoquinoline derivatives.

Design Principles for Isoquinoline-Based Ligands in Chemical Research

The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry and materials science due to its presence in numerous bioactive natural products and its utility in constructing functional molecules. nih.gov The design of ligands based on the isoquinoline framework, such as this compound, is guided by principles that aim to optimize interactions with biological targets or metal centers.

Structure-Driven Ligand Design

Structure-driven design for isoquinoline-based ligands involves systematically modifying the core to understand and improve its binding affinity and selectivity for a target. The this compound molecule offers several key positions for modification to explore structure-activity relationships (SAR).

The isoquinoline ring itself can serve as an effective template, for instance, by acting as a hinge-binder that occupies the ATP pocket of kinase enzymes. researchoutreach.org The design process often involves a fragment-based approach where small chemical groups are attached to various positions on the isoquinoline ring. researchoutreach.org Fragments that show successful binding are then merged into a single, more potent molecule. researchoutreach.org

For this compound, the key structural features for derivatization are:

The 4-Iodobenzoyl Group: The iodine atom on the benzoyl ring is a particularly useful handle for modification. It can be readily functionalized using transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, alkyl, or alkynyl groups, enabling a systematic exploration of how different substituents at this position affect ligand binding.

The Isoquinoline Core: Substitutions can be made at other positions on the isoquinoline ring to fine-tune electronic properties and steric interactions. nih.gov

The Benzoyl Linker: The carbonyl group can be modified, for example, by reduction to an alcohol or conversion to other functional groups, altering the geometry and hydrogen-bonding capabilities of the ligand.

This systematic modification allows researchers to build a comprehensive understanding of the SAR, leading to the development of highly potent and selective ligands. nih.govnih.gov

Table 1: Potential Structure-Driven Modifications for this compound

| Position of Modification | Type of Reaction | Potential New Substituent | Purpose of Modification |

| 4-position of benzoyl ring (Iodine) | Suzuki Coupling | Phenyl, substituted phenyls | Explore steric and electronic effects on binding pocket |

| 4-position of benzoyl ring (Iodine) | Sonogashira Coupling | Alkynes, arylalkynes | Introduce rigidity and extend the ligand structure |

| 4-position of benzoyl ring (Iodine) | Heck Coupling | Alkenes | Introduce conformational flexibility |

| Carbonyl of benzoyl group | Reduction | Alcohol | Change hydrogen bonding properties and geometry |

| Isoquinoline Nitrogen | Quaternization | N-alkyl, N-aryl groups | Modify solubility and charge |

Exploration of Coordination Chemistry with Metal Centers

The isoquinoline scaffold is an effective N-donor ligand for coordinating with a variety of metal centers. otago.ac.nz The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons that can form a coordinate bond with transition metals, making it a valuable building block in coordination chemistry and the development of organometallic compounds. nih.gov

The coordination of isoquinoline derivatives to metals like Zinc (II), Nickel (II), Palladium (II), Ruthenium (II), and Iron (II) has been reported. otago.ac.nznih.gov In the case of this compound, the primary coordination site is the isoquinoline nitrogen. The large 4-(4-Iodobenzoyl) substituent can influence the steric environment around the metal center, potentially affecting the coordination number, geometry, and stability of the resulting complex.

The design of such ligands can lead to the formation of specific supramolecular structures. For instance, by incorporating multiple isoquinoline units into a larger molecule, ligands can be created that form clefts or "molecular tweezers" upon coordination with a metal ion. otago.ac.nz These structured complexes have applications in catalysis, molecular recognition, and as therapeutic agents. Research has shown that some Zn(II) and Ni(II) complexes of isoquinoline derivatives exhibit significant cytotoxicity against cancer cell lines, inducing apoptosis through mitochondrial pathways. nih.gov

Table 2: Examples of Metal Complexes with Isoquinoline-Based Ligands

| Metal Center | Ligand Type | Resulting Complex Properties/Applications |

| Zn(II) | Dihydroisoquinoline derivative | Strong proliferation inhibition against cancer cells nih.gov |

| Ni(II) | Dihydroisoquinoline derivative | Strong proliferation inhibition against cancer cells nih.gov |

| Pd(II) | Terpyridine-like isoquinoline ligand | Formation of mono and bis-complexes otago.ac.nz |

| Ru(II) | Terpyridine-like isoquinoline ligand | Formation of homoleptic complexes otago.ac.nz |

| Fe(II) | Terpyridine-like isoquinoline ligand | Formation of homoleptic complexes with large cavity size otago.ac.nz |

The presence of the iodine atom in this compound also offers a secondary route for creating more complex, multimetallic structures. After initial coordination to a metal center via the isoquinoline nitrogen, the iodine can be used in subsequent reactions to link the complex to other metal-ligand fragments.

Generation of Complex Polycyclic Isoquinoline Architectures

The isoquinoline framework is a fundamental component of many complex polycyclic natural products, including a wide range of benzylisoquinoline alkaloids. frontiersin.orgnih.gov Synthetic strategies are continually being developed to construct more elaborate molecular architectures based on this core structure. Starting with a functionalized precursor like this compound, chemists can employ various cyclization strategies to build new rings onto the existing scaffold.

Traditional methods for synthesizing the isoquinoline core itself, such as the Bischler–Napieralski or Pictet-Spengler reactions, typically involve building the nitrogen-containing ring onto a pre-existing benzene derivative. nih.govmdpi.com However, for generating more complex polycycles from a pre-formed isoquinoline, intramolecular reactions are often employed.

In the context of this compound, several strategies can be envisioned for generating polycyclic systems:

Intramolecular Cyclization: The benzoyl group at the C-4 position can be used as a handle for cyclization. For example, if a suitable nucleophilic group is introduced at the C-5 position of the isoquinoline ring, an intramolecular reaction with the benzoyl carbonyl could lead to the formation of a new fused ring system.

Palladium-Catalyzed Annulation: The iodo-substituent on the benzoyl ring is a prime site for reactions like intramolecular Heck or Suzuki couplings. By introducing an appropriately positioned alkene or boronic acid elsewhere on the molecule (e.g., via a substituent on the isoquinoline nitrogen or at the C-3 position), a new ring can be formed, linking the benzoyl moiety back to the isoquinoline core.

Dearomatization-Rearomatization Strategies: A modern approach involves the temporary dearomatization of the isoquinoline ring to enable reactions at otherwise unreactive positions, followed by rearomatization to furnish the substituted polycyclic product. researchgate.net For instance, the C-4 position of an isoquinoline can be alkylated via a dearomatized intermediate, providing a synthetic handle that can be used in subsequent cyclization reactions. researchgate.net

These advanced synthetic methods allow for the concise assembly of multicyclic isoquinoline scaffolds, providing access to novel molecular structures for drug discovery and materials science, and enabling the total synthesis of complex natural products. nih.gov

常见问题

Basic: What are the common synthetic routes for preparing 4-substituted isoquinoline derivatives, including 4-(4-iodobenzoyl)isoquinoline?

Answer:

The synthesis of 4-substituted isoquinolines often involves alkylation, Grignard reactions, or fragment-based strategies. For example:

- Alkylation of isoquinoline-4-acetic esters : This method allows the introduction of substituents at the 4-position through nucleophilic substitution or coupling reactions. Evidence from alkylation studies on 4-oxo-1,2,3,4-tetrahydroisoquinoline shows that Grignard reagents can add to the carbonyl group, enabling the formation of diverse derivatives .

- Use of 4-iodobenzoyl chloride : This reagent (CAS RN 1711-02-0) is critical for introducing the 4-iodobenzoyl moiety via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on the isoquinoline scaffold’s reactivity .

- Fragment merging : A "merging by design" approach combines monosubstituted fragments at distinct positions (e.g., 1-, 3-, or 4-positions) to rapidly generate potent derivatives without requiring prior X-ray structural data .

Basic: How are isoquinoline derivatives characterized to confirm structural integrity and purity?

Answer:

Standard analytical workflows include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and stereochemistry. For example, methyl group resonances in 4-methylisoquinoline derivatives appear at δ ~2.5–3.0 ppm in H NMR .

- High-Performance Liquid Chromatography (HPLC) : Purity assessments (e.g., 96–97% for indenoisoquinoline derivatives) ensure minimal impurities in pharmacological studies .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 276.37 for triazolo-isoquinoline derivatives) confirm molecular weight and fragmentation patterns .

Advanced: How do substituent effects at the 4-position influence the reactivity and pharmacological activity of isoquinoline derivatives?

Answer:

Substituents at the 4-position significantly alter electronic properties and binding affinity:

- Reduction potential modulation : In photocatalyst studies, 6-substituted isoquinolines with electron-donating groups (e.g., -NH) exhibit lower reduction potentials (−3.26 V) and higher catalytic yields (64%) compared to electron-withdrawing groups (e.g., -CN: −2.51 V, 32% yield). This trend aligns with computational predictions .

- Pharmacological optimization : Merging fragments at the 4-position with iodobenzoyl groups enhances steric bulk and lipophilicity, potentially improving target binding in anti-inflammatory or anticancer applications. For example, indenoisoquinoline derivatives with substituted carbamate groups show enhanced tyrosyl-DNA-phosphodiesterase inhibition .

Advanced: What methodologies resolve contradictions in structure-activity relationship (SAR) data for isoquinoline-based compounds?

Answer:

Contradictions often arise from variable assay conditions or substituent electronic effects. Strategies include:

- Systematic substituent screening : Testing derivatives with controlled modifications (e.g., -Cl, -OCH, -CH) at the 4-position under standardized conditions. For example, spiroheterocyclic isoquinoline derivatives with 4-methoxy groups showed 74–75% yields and distinct melting points, correlating with crystallinity and solubility .

- Computational modeling : Density Functional Theory (DFT) calculations predict reduction potentials and reaction pathways, as validated in photocatalyst studies .

- Cross-assay validation : Comparing cytotoxicity data (e.g., IC values) across multiple cell lines and biochemical assays to distinguish target-specific effects from nonspecific toxicity .

Advanced: How can fragment-based drug design (FBDD) accelerate the discovery of this compound analogs with improved potency?

Answer:

FBDD strategies focus on merging pharmacophoric fragments:

- Hit identification : Biochemical screening of a 5,000-compound library of monosubstituted isoquinoline fragments identifies binders to specific protein pockets (e.g., anti-inflammatory targets) .

- Fragment merging : Combining fragments substituted at non-overlapping positions (e.g., 4-iodobenzoyl with 1-methyl groups) enhances binding affinity. For example, merging two fragments on the same isoquinoline ring increased inhibitory activity by >10-fold in preliminary studies .

- In silico optimization : Molecular docking and molecular dynamics simulations guide the design of derivatives with optimal steric and electronic properties .

Basic: What safety considerations are critical when handling this compound and related compounds?

Answer:

- Toxicity profiles : While specific data for this compound are limited, structurally similar isoquinoline derivatives (e.g., triazolo-isoquinolines) have shown tumorigenic potential in rodent models. Always adhere to LD guidelines and use protective equipment .

- Decomposition hazards : Heating may release toxic NO fumes. Conduct reactions in fume hoods with inert atmospheres .

- Ethical compliance : Follow institutional animal welfare protocols (e.g., CU-IACUC approval for rodent studies) and minimize in vivo testing through preliminary in vitro screening .

Advanced: How do chiral centers in isoquinoline derivatives impact their biological activity, and what synthetic strategies ensure enantiomeric purity?

Answer:

- Stereoselective synthesis : Chiral ligands (e.g., 4-isopropyl-oxazoline derivatives) enable asymmetric alkylation or cyclization. For example, (4R)-4,5-dihydro-4-isopropyl-2-oxazolyl-isoquinoline (97% ee) was synthesized using enantiopure catalysts .

- Pharmacological implications : Enantiomers may exhibit divergent binding modes. For instance, (S)-configured tetrahydroisoquinolines showed higher antitubercular activity than (R)-counterparts in spiroheterocycle derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。